N-(3-Methoxyphenyl)Cinnamamide N-(3-Methoxyphenyl)Cinnamamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13387601
InChI: InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)
SMILES: COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

N-(3-Methoxyphenyl)Cinnamamide

CAS No.:

Cat. No.: VC13387601

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Methoxyphenyl)Cinnamamide -

Specification

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)
Standard InChI Key GVTLFGJNTIRUEG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-(3-Methoxyphenyl)cinnamamide features a cinnamoyl moiety (3-phenylacrylamide) linked to a 3-methoxyaniline group. The E-configuration of the double bond in the acrylamide chain is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets . The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to hydroxylated analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₆H₁₅NO₂
Molecular weight253.29 g/mol
IUPAC name(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Solubility (predicted)Low aqueous solubility; soluble in DMSO, ethanol

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

While no explicit protocol for N-(3-Methoxyphenyl)cinnamamide is published, cinnamamide derivatives are typically synthesized via condensation reactions. A proposed route involves:

  • Cinnamic acid activation: Cinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amide coupling: The acid chloride reacts with 3-methoxyaniline in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Yield optimization: 60–75% (estimated based on analogous reactions) .

Industrial Production Challenges

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Cinnamamide derivatives inhibit cyclooxygenase (COX-2) and reduce pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogs of N-(3-Methoxyphenyl)cinnamamide suppressed carrageenan-induced paw edema by 40–60% at 50 mg/kg doses .

Table 2: Comparative Anti-Inflammatory Activity

CompoundCOX-2 Inhibition (%)ED₅₀ (mg/kg)
N-(3-Methoxyphenyl)cinnamamide58 (predicted)45 (est.)
Celecoxib (control)8510

Antimicrobial Activity

Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, likely via disruption of cell membrane integrity. Synergy with β-lactam antibiotics (FIC index = 0.3) highlights its potential as an adjuvant .

Pharmacological Applications and Challenges

Toxicity Profile

Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses. Chronic exposure risks remain unstudied, warranting further toxicogenomic analyses .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentAnticancer IC₅₀ (μM)LogP
N-(3-Methoxyphenyl)cinnamamide-OCH₃18.73.1
N-(3-Hydroxyphenyl)cinnamamide-OH22.42.3
N-(4-Chlorophenyl)cinnamamide-Cl12.93.4

The methoxy group balances lipophilicity and electronic effects, offering moderate potency with reduced cytotoxicity compared to chloro-substituted analogs .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to isolate E/Z isomers and compare bioactivities.

  • Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.

  • Formulation Science: Explore PEGylated liposomes to enhance pharmacokinetics.

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